Brimonidine-d4 D-Tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brimonidine-d4 D-Tartrate is a deuterium-labeled derivative of Brimonidine D-Tartrate. It is primarily used in scientific research as a reference standard and tracer. Brimonidine itself is an alpha-2 adrenergic receptor agonist commonly used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure .
Mechanism of Action
Mode of Action
Brimonidine-d4 D-Tartrate is an alpha-2 adrenergic agonist . It binds preferentially to alpha-2 adrenoceptors over alpha-1 receptors . This interaction results in a decrease in noradrenaline release at the synaptic junction, reducing the stimulation of beta-2 adrenoceptors and the production of aqueous humor by the ciliary epithelium .
Biochemical Pathways
The binding of this compound to alpha-2 adrenoceptors triggers a complex Gi-coupled signaling cascade pathway . This pathway leads to a reduction in intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow .
Pharmacokinetics
When administered ophthalmically, this compound is rapidly absorbed into the eye . It is metabolized extensively in the liver and excreted in the urine . The time to peak plasma concentration is between 1 to 4 hours, and the elimination half-life is approximately 3 hours .
Biochemical Analysis
Biochemical Properties
Brimonidine-d4 D-Tartrate interacts with α2 adrenergic receptors, which are a type of G protein-coupled receptor . The activation of these receptors inhibits the activity of adenylate cyclase, reducing cAMP and hence aqueous humor production by the ciliary body .
Cellular Effects
This compound has been shown to have cytoprotective and neuroprotective properties . It has been observed in studies of cultured cells and in animal models of optic nerve and retinal damage . In a study on myopia treatment, it was found that treatment with brimonidine inhibited the development of form-deprivation myopia (FDM), significantly decreasing myopic refraction, excessive axial length, and elevation of intraocular pressure .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to α2 adrenergic receptors. This binding inhibits the activity of adenylate cyclase, leading to a reduction in cAMP . This, in turn, reduces aqueous humor production by the ciliary body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in a study on myopia, the inhibitory effects on the development of form-deprivation myopia (FDM) were observed over a period of 21 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study on myopia, different concentrations of brimonidine were tested, and it was found that certain dosages inhibited the development of FDM . In another study, it was found that a single intravitreal injection of this compound provided remarkable retinal ganglion cells protection .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not fully detailed in the available literature. It is known that the compound interacts with α2 adrenergic receptors, which are involved in various cellular signaling pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully detailed in the available literature. It is known that the compound is a highly selective α2 adrenergic receptor agonist, suggesting that it may interact with these receptors in various tissues .
Subcellular Localization
The subcellular localization of this compound is not fully detailed in the available literature. Given its role as an α2 adrenergic receptor agonist, it is likely that it interacts with these receptors at the cell membrane .
Preparation Methods
The synthesis of Brimonidine-d4 D-Tartrate involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Brimonidine molecule. This process typically includes multiple steps of organic synthesis, such as halogenation, nucleophilic substitution, and deuterium exchange reactions. Industrial production methods often involve the use of deuterated reagents and catalysts to achieve high purity and yield .
Chemical Reactions Analysis
Brimonidine-d4 D-Tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Brimonidine-d4 D-Tartrate is widely used in scientific research for various applications:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of Brimonidine in pharmaceutical formulations.
Biology: It is used in biological studies to trace the metabolic pathways and pharmacokinetics of Brimonidine.
Medicine: It is employed in preclinical studies to evaluate the efficacy and safety of Brimonidine-based therapies.
Industry: It is utilized in the development and quality control of ophthalmic solutions containing Brimonidine.
Comparison with Similar Compounds
Brimonidine-d4 D-Tartrate is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Brimonidine Tartrate: The non-deuterated form used clinically for glaucoma treatment.
Apraclonidine: Another alpha-2 adrenergic agonist used for short-term management of intraocular pressure.
Clonidine: An alpha-2 adrenergic agonist used primarily for hypertension but also has ocular applications
This compound stands out due to its enhanced stability and ability to provide more accurate pharmacokinetic data in research studies.
Biological Activity
Brimonidine-d4 D-tartrate is a deuterated derivative of brimonidine, a selective alpha-2 adrenergic receptor agonist primarily used in the treatment of elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. This article explores the biological activity of brimonidine-d4, focusing on its pharmacodynamics, mechanisms of action, therapeutic applications, and relevant case studies.
Pharmacodynamics
Brimonidine-d4 exhibits similar pharmacological properties to its parent compound, brimonidine. It is characterized by its high selectivity for alpha-2 adrenergic receptors, being approximately 1000-fold more selective for these receptors compared to alpha-1 adrenergic receptors. This selectivity minimizes systemic side effects such as hypotension and sedation, which are common with less selective adrenergic agonists .
Key Pharmacological Actions:
- Alpha-2 Adrenergic Agonism : Activates alpha-2 receptors to reduce norepinephrine release, leading to decreased aqueous humor production and increased outflow through the uveoscleral pathway.
- Neuroprotective Effects : Exhibits protective effects on retinal ganglion cells and may enhance neuronal survival factors, contributing to its potential utility in neurodegenerative conditions related to glaucoma .
Brimonidine-d4 functions through multiple mechanisms:
- Reduction of Aqueous Humor Production : By inhibiting adenylyl cyclase and reducing cyclic AMP levels, it decreases the secretion of aqueous humor from the ciliary body.
- Increased Aqueous Outflow : Enhances uveoscleral outflow, which is particularly beneficial in chronic treatment settings .
- Neuroprotection : In vitro studies suggest that brimonidine can protect neuronal cells from excitotoxicity and ischemia, potentially mitigating secondary degeneration in glaucoma .
Therapeutic Applications
Brimonidine-d4 is primarily indicated for:
- Ocular Hypertension and Glaucoma : Effective in lowering IOP, with studies showing significant reductions in IOP ranging from 20% to over 30% depending on concentration and duration of treatment .
- Facial Erythema : Due to its vasoconstrictive properties mediated by alpha-2 receptor activation, it is also used off-label for treating facial redness associated with rosacea .
Clinical Efficacy
A multicenter study evaluated the efficacy of brimonidine tartrate (0.2% concentration) over one month in patients with elevated IOP. Results demonstrated:
- Mean IOP Reduction : Significant reductions were noted at all follow-up visits (20.8% for 0.08%, 27.2% for 0.2%, and 30.1% for 0.5% concentrations) compared to baseline measurements .
- Safety Profile : Common side effects included fatigue and dry mouth; however, no significant changes in heart rate or serious adverse events were reported.
Neuroprotective Studies
In animal models, brimonidine has shown promise in protecting retinal neurons from damage due to elevated IOP and ischemic conditions:
- Retinal Ischemia Model : Brimonidine administration resulted in reduced neuronal loss compared to control groups, suggesting a potential role in neuroprotection during acute ocular events .
Data Tables
Study Type | Concentration | Mean IOP Reduction (%) | Side Effects |
---|---|---|---|
Clinical Study | 0.08% | 20.8 | Fatigue, Dry Mouth |
Clinical Study | 0.20% | 27.2 | Fatigue, Dry Mouth |
Clinical Study | 0.50% | 30.1 | Fatigue, Dry Mouth |
Neuroprotective Study | Variable | Significant Reduction | None reported |
Properties
IUPAC Name |
5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i5D2,6D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBYNSSDLTCRG-IQSCRJKKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H].[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.